Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
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Overview
Description
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is a heterocyclic organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields . Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, often involves the use of 2-aminophenol as a precursor . One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania–alumina mixed oxide at 50°C . This method is known for its high yield and eco-friendliness, although it requires a long reaction time (18–48 hours) .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives typically involve well-organized synthetic methodologies using various catalysts and reaction conditions. These methods aim to achieve high yields, good atom economy, and eco-friendliness . The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylate groups make it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-6(11)3-2-5-8(7)14-4-10-5/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCNSLUZBIIJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155012-54-7 |
Source
|
Record name | methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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